(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid is a chiral compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a pyrrolidine ring and an isopropylphenyl group. Its stereochemistry and functional groups make it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Isopropylphenyl Group: This step often involves the use of Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.
Scientific Research Applications
(2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and as a solvent.
Ethyl 3-(furan-2-yl)propionate: Another compound used in organic synthesis with comparable functional groups.
Uniqueness
What sets (2R)-1-[(4-isopropylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid apart is its chiral nature and the presence of both a pyrrolidine ring and an isopropylphenyl group. These features contribute to its unique reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C15H20N2O3 |
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Molecular Weight |
276.33 g/mol |
IUPAC Name |
1-[(4-propan-2-ylphenyl)carbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H20N2O3/c1-10(2)11-5-7-12(8-6-11)16-15(20)17-9-3-4-13(17)14(18)19/h5-8,10,13H,3-4,9H2,1-2H3,(H,16,20)(H,18,19) |
InChI Key |
POJFATZZEBLSAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)N2CCCC2C(=O)O |
Origin of Product |
United States |
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